1-(3,4-dimethylbenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-6-7-16(10-14(13)2)18(23)22-9-8-21-19(22)24-12-15-4-3-5-17(20)11-15/h3-7,10-11H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLROAGHMMDFBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine. For example, glyoxal, benzaldehyde, and ammonium acetate can be used as starting materials.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorophenylmethylsulfanyl Group: The fluorophenylmethylsulfanyl group can be attached through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a thiol compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyl or fluorophenylmethylsulfanyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones, and oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives and deoxygenated products.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit anticancer properties. The incorporation of specific substituents such as the 3-fluorophenyl and dimethylbenzoyl moieties may enhance the compound's efficacy against various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
Antimicrobial Properties
Imidazole compounds are known for their antimicrobial activity. The presence of the sulfanyl group in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that modifications in the imidazole ring can lead to enhanced antibacterial activity against resistant strains of bacteria .
Synthesis Techniques
The synthesis of 1-(3,4-dimethylbenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be achieved through various methods, often involving multi-step reactions that utilize readily available starting materials. For example, a common approach involves the reaction of 3,4-dimethylbenzoyl chloride with appropriate amines under controlled conditions to yield the target compound with good yields and purity .
Crystal Structure Analysis
Understanding the crystal structure of this compound is crucial for elucidating its properties and potential interactions with biological targets. X-ray crystallography studies can provide insights into the molecular geometry and conformational preferences, which are essential for predicting reactivity and biological activity .
Preclinical Studies
Several preclinical studies have been conducted to evaluate the pharmacological profile of this compound. These studies typically assess its cytotoxicity against various cancer cell lines and its mechanism of action through in vitro assays. Results indicate a promising therapeutic index with selective toxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in optimizing the structure of imidazole derivatives for enhanced biological activity. By systematically varying substituents on the imidazole ring, researchers have identified key functional groups that significantly improve potency and selectivity against specific targets, such as enzymes involved in cancer metabolism or bacterial resistance mechanisms .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Acyl Group
- Target Compound : The 3,4-dimethylbenzoyl group enhances lipophilicity and may influence binding affinity through hydrophobic interactions.
- 3,4,5-Triethoxybenzoyl Derivative : A compound with a 3,4,5-triethoxybenzoyl group () increases steric hindrance and solubility due to ethoxy groups, which could modulate pharmacokinetic properties.
Sulfanyl vs. Sulfonyl Substituents
- Sulfonyl-Containing Analog : 2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole () exhibits higher polarity and acidity due to the sulfonyl group, which may enhance solubility but reduce membrane permeability.
- 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole : This hybrid structure () combines sulfonyl and sulfanyl groups, balancing electronic effects and steric demands.
Fluorophenyl vs. Other Aromatic Substituents
- Target Compound : The 3-fluorophenyl group provides moderate electronegativity and lipophilicity.
- 4-Fluorophenyl Analog : 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole () shows dual fluorination, increasing metabolic stability but possibly reducing aromatic π-stacking interactions.
- Chlorophenyl Derivatives : Compounds like 3-(3-chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one (, Compound 40) demonstrate how chloro substituents enhance halogen bonding but may increase toxicity.
Dihydroimidazole Core Modifications
Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., -Br, -Cl) on the acyl moiety (e.g., ) often show enhanced antibacterial activity due to increased membrane disruption.
- Anti-Parasitic Potential: Derivatives with 3-fluorophenylmethylsulfanyl groups (, ) demonstrate improved selectivity against Trypanosoma brucei, likely due to fluorine’s electronegativity enhancing target binding.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
The compound 1-(3,4-dimethylbenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization with various substituents. The detailed synthetic route can be referenced in various chemical literature, where methodologies are optimized for yield and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated efficacy against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial activity.
GABA-A Receptor Modulation
Imidazole derivatives have been explored as positive allosteric modulators (PAMs) of GABA-A receptors. The modulation of these receptors is crucial in treating neurological disorders. Research indicates that compounds with similar structures can enhance GABAergic transmission, which may lead to therapeutic effects in anxiety and seizure disorders .
Antitumor Properties
The antitumor activity of imidazole derivatives has also been documented. For example, compounds structurally related to this compound have shown promise against various cancer cell lines, including HL60 and MCF7 . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds exhibited varying degrees of activity, with some achieving MIC values comparable to standard antibiotics. This suggests that modifications to the imidazole structure could enhance antimicrobial potency.
Case Study 2: GABA-A Receptor Interaction
In a pharmacological study, several imidazole derivatives were tested for their ability to modulate GABA-A receptor activity. The results indicated that certain compounds significantly increased GABA-induced currents in neuronal cells, highlighting their potential as therapeutic agents for anxiety disorders.
Research Findings Summary
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves systematic parameter screening using Design of Experiments (DOE) principles. Key variables include reaction temperature (e.g., 80–120°C for condensation steps), stoichiometric ratios (e.g., 1:1.2 for imidazole:benzoyl chloride), and catalyst selection (e.g., DCC for coupling reactions). Thin-layer chromatography (TLC) or HPLC should monitor intermediate purity. For example, highlights condensation reactions between furan-2-carboxylic acid and nitrobenzyl mercaptan under activating agents, suggesting analogous steps for this compound . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Yield improvements (>60%) are achievable by optimizing reaction times and solvent polarity .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer: A combination of 1H/13C NMR , 2D NMR (HSQC, HMBC) , and FT-IR is essential. For example:
- 1H NMR : Identify aromatic protons (δ 7.0–8.0 ppm for fluorophenyl and dimethylbenzoyl groups) and imidazole protons (δ 3.0–4.5 ppm for dihydro ring).
- HSQC/HMBC : Confirm connectivity between sulfur-bound methylene (δ 4.2–4.5 ppm) and adjacent groups.
- FT-IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfur (C-S, ~650 cm⁻¹) stretches.
Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold is recommended .
Q. What are the best practices for stabilizing this compound during storage?
Methodological Answer: Stability studies under varied conditions (pH, temperature, light) are critical. Store lyophilized samples at –20°C in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO or acetonitrile (0.1% BHT stabilizer). Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. notes solubility challenges in aqueous buffers, suggesting freeze-drying for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). Use orthogonal assays to validate findings:
- Enzymatic assays : Measure IC50 against target enzymes (e.g., cytochrome P450) with positive controls.
- Cell-based assays : Compare cytotoxicity (MTT assay) in multiple cell lines (e.g., HEK293 vs. HepG2).
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities, aligning with ’s docking studies . Adjust experimental conditions (e.g., serum-free media) to minimize interference from metabolites .
Q. What strategies enable systematic structure-activity relationship (SAR) studies for imidazole derivatives?
Methodological Answer:
- Substituent variation : Synthesize analogs with substituents like chloro (Cl), methoxy (OCH3), or nitro (NO2) at the 3-fluorophenyl or dimethylbenzoyl positions.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., sulfur atom for membrane permeability).
- In vitro ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and toxicity (hERG inhibition). highlights structural analogs (e.g., bromophenyl derivatives) with enhanced bioactivity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer: Leverage quantum mechanical (QM) calculations (Gaussian 16) to predict electronic properties (HOMO/LUMO energies) influencing reactivity. Molecular dynamics (MD) simulations (GROMACS) model membrane permeation and protein-ligand stability. ’s ICReDD framework integrates computational screening (e.g., transition state searches) to prioritize synthetic targets . For solubility enhancement, calculate logP (AlogPS) and pKa (MarvinSketch) to guide derivatization (e.g., adding polar groups).
Q. What experimental designs address contradictions in reported solubility data?
Methodological Answer: Discrepancies may arise from polymorphic forms or solvent impurities. Use:
- Differential Scanning Calorimetry (DSC) : Identify polymorphs via melting point analysis.
- Dynamic Vapor Sorption (DVS) : Characterize hygroscopicity in humid conditions.
- Co-solvency studies : Test solubility in binary solvents (e.g., PEG-400/water) to identify optimal carriers. ’s solubility data gaps necessitate empirical validation using the shake-flask method .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s metabolic stability?
Methodological Answer: Divergent results may stem from species-specific metabolism (e.g., human vs. rat liver microsomes). Conduct parallel assays using:
- Human hepatocytes : Measure intrinsic clearance (CLint) with LC-MS quantification.
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms.
Cross-reference with physiologically based pharmacokinetic (PBPK) models (GastroPlus) to extrapolate in vivo behavior. ’s antimicrobial studies suggest metabolic pathways involving sulfonamide oxidation .
Q. What methodologies reconcile discrepancies in reported reaction mechanisms for imidazole ring formation?
Methodological Answer: Mechanistic contradictions (e.g., radical vs. ionic pathways) require:
- Isotopic labeling : Use 13C-labeled precursors to track bond formation via NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- DFT calculations : Simulate transition states (B3LYP/6-31G*) to validate intermediates. ’s multi-step synthesis framework supports ionic mechanisms under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
